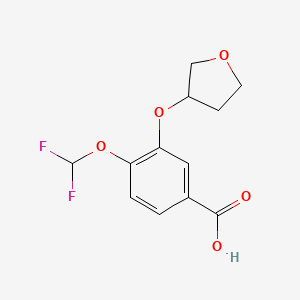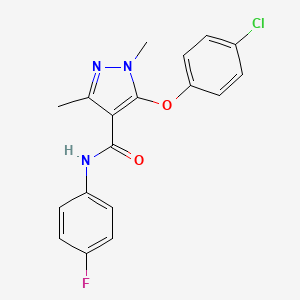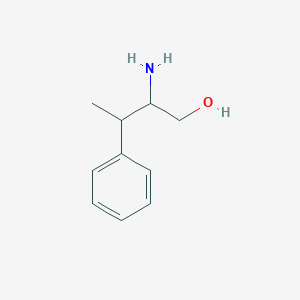
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid
Overview
Description
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid is a chemical compound with a complex structure that includes both difluoromethoxy and tetrahydrofuran-3-yl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents under controlled conditions.
Introduction of the Tetrahydrofuran-3-yl Group: This step involves the reaction of the intermediate with tetrahydrofuran derivatives, often using catalysts to facilitate the reaction.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely but often include key metabolic enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-3-(methoxy)benzoic acid: Similar structure but with a methoxy group instead of a tetrahydrofuran-3-yl group.
Uniqueness
The presence of both difluoromethoxy and tetrahydrofuran-3-yl groups in 4-(Difluoromethoxy)-3-((tetrahydrofuran-3-yl)oxy)benzoic acid gives it unique chemical properties that can be exploited in various applications. These properties include increased stability, specific reactivity, and potential biological activity that are not present in similar compounds.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-(oxolan-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O5/c13-12(14)19-9-2-1-7(11(15)16)5-10(9)18-8-3-4-17-6-8/h1-2,5,8,12H,3-4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWUELDRDAAQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)


![2-Chloro-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3034336.png)
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)



![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
methanone](/img/structure/B3034348.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)

![1-(Bicyclo[3.1.0]hexan-6-yl)ethanol](/img/structure/B3034352.png)
![3-Amino-5-nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3034353.png)
